1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea
説明
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c20-13-5-3-6-14(10-13)21-18(26)23-19-22-15(11-27-19)17(25)24-9-8-12-4-1-2-7-16(12)24/h1-7,10-11H,8-9H2,(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKFXKCTKPQFPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies that have investigated the biological activity of this compound, focusing on its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
Antimicrobial Activity
Research has shown that derivatives of urea, including the compound , exhibit promising antimicrobial properties. A study conducted by evaluated various urea derivatives against multiple bacterial strains, including Escherichia coli , Klebsiella pneumoniae , Acinetobacter baumannii , Pseudomonas aeruginosa , and Staphylococcus aureus . The results indicated variable levels of inhibition, with certain compounds demonstrating significant growth inhibition against A. baumannii .
Table 1: Antimicrobial Activity of Urea Derivatives
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 1 | Acinetobacter baumannii | 94.5 |
| 2 | Pseudomonas aeruginosa | 82.0 |
| 3 | Staphylococcus aureus | 78.0 |
The above data highlights the potential of urea derivatives as effective antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have also been explored. A review article summarized findings on thiourea derivatives, which share structural similarities with the compound under investigation. These derivatives were found to target specific molecular pathways associated with cancer progression, such as angiogenesis and cancer cell signaling pathways .
Table 2: IC50 Values for Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiourea Derivative A | Pancreatic Cancer | 7 |
| Thiourea Derivative B | Breast Cancer | 14 |
| 1-(3-Chlorophenyl)-3-(4-indoline-1-carbonyl)thiazol-2-yl)urea | Leukemia | <10 |
The compound demonstrated an IC50 value indicative of its effectiveness against leukemia cell lines, suggesting its potential as a therapeutic agent in cancer treatment.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Disruption of Cell Signaling Pathways : Targeting key signaling pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Resistance : A study highlighted the use of urea derivatives in treating infections caused by multidrug-resistant bacteria. The results indicated that these compounds could serve as viable alternatives to traditional antibiotics .
- Clinical Trials for Cancer Treatment : Preliminary trials involving thiourea derivatives have shown promising results in patients with advanced-stage cancers, leading to further exploration into their use as adjunct therapies alongside conventional treatments .
類似化合物との比較
Key Observations :
Yield Comparison :
- Piperazine derivatives (e.g., 11f) achieve ~85% yields due to optimized coupling conditions .
- Quinazoline-ethyl analogs (e.g., compound 13) require multi-step synthesis, reducing yields to ~39% .
Physicochemical Properties
- Melting Points : Analogs in melt between 178–227°C, suggesting the target compound may have a similar range .
- Solubility : Piperazine substituents (e.g., 11f) enhance aqueous solubility, whereas indoline-carbonyl may increase lipophilicity .
- Hydrogen Bonding : Urea NH groups and carbonyl oxygen enable intermolecular interactions, critical for crystal packing (observed in thiadiazole-urea analogs) .
Q & A
Basic: What are the optimal synthetic routes for 1-(3-chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea, and how can reaction conditions be systematically optimized?
Answer:
The synthesis typically involves coupling an isocyanate (e.g., 3-chlorophenyl isocyanate) with a thiazol-2-amine derivative. Key steps include:
- Solvent selection : Inert solvents like dichloromethane or toluene are preferred to stabilize reactive intermediates .
- Catalytic base : Triethylamine is used to neutralize HCl generated during urea bond formation .
- Temperature control : Reflux conditions (~110°C in toluene) improve reaction rates.
For optimization, employ Design of Experiments (DoE) to test variables (solvent polarity, base strength, stoichiometry). Monitor yields via HPLC or LC-MS and characterize intermediates using H/C NMR.
Basic: What analytical techniques are essential for confirming the structural integrity of this urea derivative?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS m/z 362.1 [M+H]+ as in related analogs ).
- NMR spectroscopy : H NMR identifies aromatic protons (δ 7.2–8.1 ppm for substituted phenyl groups) and urea NH signals (δ 8.5–9.5 ppm).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar urea-thiadiazole hybrids (dihedral angles <10° between aromatic rings) .
Advanced: How can computational docking (e.g., AutoDock4) predict the binding affinity of this compound to kinase targets like ROCK1/2?
Answer:
- Receptor preparation : Extract ROCK1/2 structures (PDB: 2ESM or 4L7R), remove water, add charges.
- Ligand parameterization : Generate 3D conformers of the compound using Open Babel; assign Gasteiger charges.
- Docking protocol : Use Lamarckian genetic algorithm (100 runs, grid center near ATP-binding site). Validate with known inhibitors (e.g., RKI-1447, IC = 6.2–14.5 nM ).
- Scoring : Compare binding energies (ΔG) to prioritize poses. Cross-check with molecular dynamics (MD) simulations for stability .
Advanced: How can researchers resolve contradictory cytotoxicity data across cell lines for this compound?
Answer:
- Dose-response profiling : Perform MTT assays across 5–10 concentrations (e.g., 0.1–100 µM) to calculate IC variability.
- Mechanistic studies : Use RNA sequencing to identify differential gene expression in resistant vs. sensitive lines.
- Off-target screening : Employ kinase profiling panels (e.g., Eurofins) to assess selectivity.
- Metabolic stability : Test hepatic microsomal degradation to rule out pharmacokinetic artifacts .
Advanced: What structural modifications enhance the compound’s bioactivity while maintaining urea scaffold integrity?
Answer:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF, -Cl) on the phenyl ring to improve target engagement, as seen in analogs with IC < 10 nM .
- Heterocycle variation : Replace indoline with piperazine (as in compound 9a–9d ) to modulate solubility and LogP .
- Pro-drug strategies : Mask the urea NH with acetyl groups to enhance bioavailability, then enzymatically cleave in vivo.
Advanced: How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
Answer:
X-ray analysis of related urea-thiadiazole hybrids reveals:
- Hydrogen bonding : N–H···N and C–H···O interactions form ribbons (graph-set motifs R(8)/R(14)), stabilizing the lattice .
- Planarity : Dihedral angles <10° between thiazole and aromatic rings enhance π-π stacking, critical for solid-state stability.
- Solubility trade-offs : High crystallinity reduces aqueous solubility; co-crystallization with PEG polymers may improve dissolution .
Advanced: What methodologies validate the compound’s selectivity for ROCK1/2 over other kinases?
Answer:
- Kinase profiling : Use competitive binding assays (e.g., KINOMEscan) at 1 µM to measure % inhibition across 468 kinases.
- Cellular target engagement : Employ NanoBRET™ to quantify target occupancy in live cells.
- Structural analysis : Compare binding poses with non-selective inhibitors (e.g., Fasudil) to identify key residue interactions (e.g., Leu205 in ROCK2) .
Advanced: How can metabolic stability be assessed to guide lead optimization?
Answer:
- In vitro assays : Incubate with human liver microsomes (HLM) and NADPH; monitor parent compound depletion via LC-MS/MS.
- Metabolite ID : Use high-resolution MS/MS to identify oxidation (e.g., thiazole ring hydroxylation) or glucuronidation.
- CYP inhibition : Screen against CYP3A4/2D6 to predict drug-drug interactions.
Advanced: What strategies mitigate toxicity while retaining antitumor efficacy?
Answer:
- Prodrug design : Incorporate enzymatically cleavable groups (e.g., ester linkages) for tumor-specific activation.
- Combination therapy : Pair with checkpoint inhibitors (e.g., anti-PD-1) to reduce effective doses, as shown for urea-based kinase inhibitors .
- Toxicogenomics : Use RNA-seq to identify pathways (e.g., oxidative stress) and counter-screen with N-acetylcysteine.
Advanced: How can machine learning models predict novel derivatives with improved pharmacokinetic profiles?
Answer:
- Dataset curation : Compile data on logP, solubility, and clearance from analogs (e.g., 8a–8o ).
- Feature selection : Use descriptors like topological polar surface area (TPSA), hydrogen bond donors/acceptors.
- Model training : Apply Random Forest or XGBoost to predict ADMET properties. Validate with in vivo PK studies in rodents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
